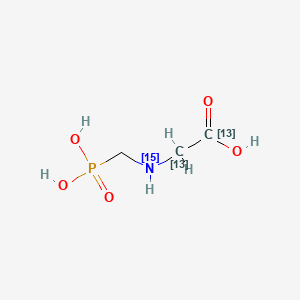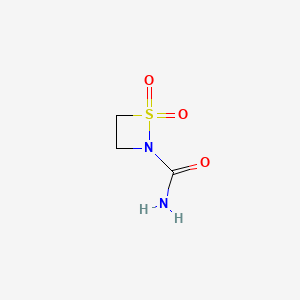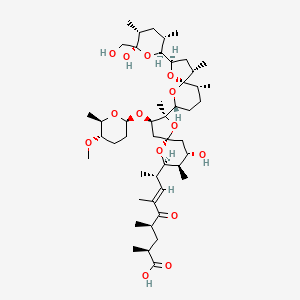
Glyphosate-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyphosate-13C2,15N is an isotopically labeled form of glyphosate, a widely used herbicide. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for tracing and studying the environmental fate and degradation pathways of glyphosate in various ecosystems .
作用机制
Target of Action
Glyphosate-13C2,15N, a stable isotope-labeled analog of the widely studied compound glyphosate , primarily targets the shikimate pathway in plants . This pathway is crucial for the synthesis of aromatic amino acids . , making glyphosate a specific herbicide.
Mode of Action
This compound operates by blocking the shikimate pathway . By inhibiting this pathway, the synthesis of essential aromatic amino acids in plants is disrupted . This inhibition leads to a deficiency of these crucial amino acids, thereby affecting protein synthesis and plant growth, ultimately leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants . When glyphosate inhibits the shikimate pathway, it prevents the production of these amino acids, disrupting protein synthesis and plant growth .
Pharmacokinetics
Glyphosate, the parent compound, is known to have low bioavailability due to its rapid microbial degradation and low leaching potential .
Result of Action
The primary result of this compound action is the inhibition of the shikimate pathway , leading to a deficiency in aromatic amino acids . This deficiency disrupts protein synthesis and plant growth, causing the plant to die .
Action Environment
This compound, like its parent compound glyphosate, may have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, glyphosate is often detected in various environmental compartments . The action, efficacy, and stability of this compound can be influenced by various environmental factors such as soil type, temperature, moisture, and microbial activity .
生化分析
Biochemical Properties
Glyphosate-13C2,15N, like its parent compound Glyphosate, is known to interact with various enzymes and proteins. It targets and blocks a plant metabolic pathway not found in animals, the shikimate pathway, required for the synthesis of aromatic amino acids in plants .
Cellular Effects
This compound can have effects in various compartments of the environment such as soil and water . Although laboratory studies showed fast microbial degradation and a low leaching potential, it is often detected in various environmental compartments . It has been reported to have limited short-term effects on commensal bacterial community composition in the gut environment due to sufficient aromatic amino acid levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is involved in the biosynthesis of aromatic amino acids in plants . This inhibition disrupts the shikimate pathway, leading to a deficiency of essential amino acids and an uncontrolled flow of carbon, disrupting other metabolic pathways .
Temporal Effects in Laboratory Settings
In a lysimeter field experiment over a study period of one hydrological year using non-radioactive this compound labelling and maize cultivation, it was found that this compound showed low recoveries in soil after the study period, indicating rapid degradation .
Dosage Effects in Animal Models
The parent compound Glyphosate has been studied extensively, and its toxicity varies significantly depending on the dosage and the animal model used .
Metabolic Pathways
This compound, like Glyphosate, is involved in the shikimate pathway in plants . It inhibits the EPSP synthase enzyme, disrupting the production of aromatic amino acids .
Transport and Distribution
Glyphosate, the parent compound, is known to be transported via the xylem and phloem, allowing it to move throughout the plant .
Subcellular Localization
Glyphosate, the parent compound, is known to accumulate in the meristematic tissues of plants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glyphosate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of isotopically labeled glycine with phosphonomethylglycine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the product .
化学反应分析
Types of Reactions
Glyphosate-13C2,15N undergoes various chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of this compound include aminomethylphosphonic acid (AMPA) and various other degradation products. These products are often analyzed using techniques such as HPLC and mass spectrometry to understand the degradation pathways and environmental impact of glyphosate .
科学研究应用
Glyphosate-13C2,15N is used extensively in scientific research to study the environmental fate and degradation of glyphosate. Its applications include:
Environmental Chemistry: Tracing the movement and degradation of glyphosate in soil and water.
Agricultural Research: Studying the uptake and metabolism of glyphosate in plants.
Toxicology: Investigating the potential health effects of glyphosate exposure.
Analytical Chemistry: Developing and validating analytical methods for detecting glyphosate and its metabolites in various matrices
相似化合物的比较
Similar Compounds
Similar compounds to Glyphosate-13C2,15N include:
- Glyphosate-2-13C,15N
- Glyphosate-3-13C
- Aminomethylphosphonic acid-13C
- Glufosinate-ammonium
Uniqueness
This compound is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical studies. This dual labeling allows for more precise tracing and quantification of glyphosate and its degradation products in environmental and biological samples .
属性
IUPAC Name |
2-(phosphonomethyl(15N)amino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-QZJDPFNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([15NH][13CH2][13C](=O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)


![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)
